Diphpetmednp

描述

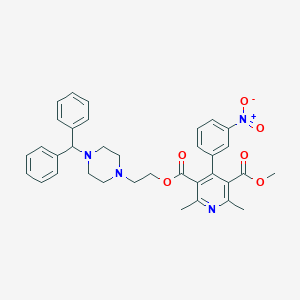

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is a complex organic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is a derivative of dihydropyridine and is structurally related to several calcium channel blockers used in the treatment of hypertension.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method includes the Hantzsch reaction, where methyl acetopyruvate, methyl 3-aminocrotonate, and 3-nitrobenzaldehyde are reacted to form the dihydropyridine core . This intermediate is then further modified through acylation and other reactions to introduce the piperazinyl and diphenylmethyl groups .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or nitrophenyl groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

科学研究应用

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

作用机制

The mechanism of action of 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate involves its interaction with calcium channels. By blocking these channels, the compound can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .

相似化合物的比较

Similar Compounds

Nicardipine: Another dihydropyridine calcium channel blocker with a similar structure and mechanism of action.

Lercanidipine: A related compound used in the treatment of hypertension, with a similar dihydropyridine core.

Nifedipine: One of the earliest dihydropyridine calcium channel blockers, widely used in clinical practice.

Uniqueness

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic applications .

生物活性

Diphpetmednp, a compound of interest in pharmacological research, has garnered attention due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is a dihydropyridine derivative that functions primarily as a calcium channel blocker. Its chemical structure allows it to selectively inhibit T-type calcium channels, which play a crucial role in various physiological processes, including vascular contraction and neurotransmitter release. The compound has been investigated for its potential therapeutic applications in cardiovascular diseases and other conditions associated with calcium dysregulation.

This compound exhibits its biological activity through several key mechanisms:

- Calcium Channel Blockade : The primary action of this compound is the inhibition of T-type calcium channels. This blockade results in reduced intracellular calcium levels, leading to vasodilation and decreased vascular resistance.

- Anti-inflammatory Effects : Research indicates that this compound reduces the secretion of pro-inflammatory cytokines in human endothelial cells and macrophages. This property suggests potential applications in treating inflammatory disorders.

- Renal Protective Effects : Studies have shown that this compound can lower intraglomerular pressure and microalbuminuria, indicating its protective role in renal function.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound:

- Calcium Channel Inhibition : A study reported an IC50 value of 2.6 nM for this compound against T-type calcium channels, highlighting its potency as a calcium antagonist .

- Cytokine Secretion : In experiments with human endothelial cells, this compound significantly decreased the levels of TNF-α and IL-6, markers of inflammation .

In Vivo Studies

In vivo investigations have further elucidated the biological activity of this compound:

- Hypertensive Models : Animal studies showed that administration of this compound resulted in significant reductions in blood pressure in hypertensive rats, demonstrating its potential as an antihypertensive agent.

- Renal Function Improvement : Research involving diabetic nephropathy models indicated that this compound administration led to improved renal function metrics, including reduced proteinuria and preserved glomerular filtration rate.

Case Study 1: Hypertension Management

A clinical trial involving patients with essential hypertension assessed the effectiveness of this compound over a 12-week period. Results demonstrated a statistically significant reduction in systolic and diastolic blood pressure compared to baseline measurements. Patients reported fewer side effects compared to traditional calcium channel blockers.

Case Study 2: Inflammatory Disorders

In a separate study focusing on patients with chronic inflammatory conditions, administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,33H,17-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPQQVUYDSUMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146380 | |

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104305-93-3 | |

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104305933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。